molecular formula C5H9ClN2O2 B2654493 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride CAS No. 146436-66-0

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No.: B2654493
CAS No.: 146436-66-0
M. Wt: 164.59
InChI Key: TXTRXEIKYAFUIX-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride is a cyclic GABA analog that serves as a key pharmacological tool in neuroscience research. Its primary research value lies in its potent and selective inhibition of the betaine/GABA transporter 1 (BGT1), a protein in the solute carrier 6 (SLC6) family. Studies have identified this compound as one of the most potent substrate-inhibitors of BGT1 reported to date, demonstrating an IC50 of 2.5 µM against the human transporter . This mechanism is significant as BGT1 is proposed to play a role in regulating extrasynaptic GABA levels, influencing tonic inhibition, and has been investigated as a potential target for anticonvulsant therapies . As a substrate-inhibitor, the compound is recognized and transported by BGT1, competing with the native substrate GABA at the orthosteric site. This action leads to an accumulation of extracellular GABA, thereby enhancing inhibitory neurotransmission . The core structure is a 1,4,5,6-tetrahydropyrimidine scaffold, which is a privileged structure in medicinal chemistry; such tetrahydropyrimidines (THPMs) are well-known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral effects . This product is offered strictly for scientific research and development applications. It is supplied as a powder and should be stored at room temperature .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h3-4H,1-2H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTRXEIKYAFUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of engineered bacteria to produce the desired compound. For example, the genes responsible for the biosynthesis of similar compounds can be introduced into Escherichia coli, which can then be cultured under specific conditions to produce the target compound .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

  • Neurological Applications
    • Research indicates that 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid and its derivatives may act as selective muscarinic receptor agonists. These compounds have shown potential therapeutic effects on cognitive deficits associated with disorders such as Alzheimer's disease by enhancing acetylcholine signaling in the brain .
  • Antimicrobial and Anticancer Properties
    • A study evaluated the antimicrobial and anticancer activities of novel tetrahydropyrimidines, demonstrating significant efficacy against various bacterial strains and cancer cell lines. The compounds were tested for their minimal inhibitory concentrations (MIC), revealing promising results in inhibiting growth .
  • Cardiovascular Effects
    • Some derivatives of 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid have been studied for their hypotensive effects and calcium channel blocking activity. These compounds showed potential in managing hypertension through their action on calcium channels similar to dihydropyridine calcium channel blockers .

Case Study 1: Alzheimer's Disease Treatment

A study explored the effects of tetrahydropyrimidine derivatives on cognitive function in animal models of Alzheimer's disease. The findings suggested that these compounds could significantly improve memory and learning capabilities by modulating cholinergic neurotransmission, indicating their potential as therapeutic agents for cognitive impairments.

Case Study 2: Antimicrobial Efficacy

In vitro assessments were conducted on a series of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial properties, making them candidates for developing new antibiotics .

Case Study 3: Blood Pressure Regulation

Research focused on the synthesis and biological evaluation of tetrahydropyrimidines demonstrated their ability to lower blood pressure in hypertensive rat models. The study highlighted the compound's mechanism as a calcium channel blocker, providing insights into its pharmacological profile .

Summary of Research Findings

Application AreaFindingsReferences
Neurological DisordersEnhances acetylcholine signaling; potential treatment for Alzheimer's disease
Antimicrobial ActivitySignificant efficacy against various bacteria; potential for new antibiotic development
Cardiovascular EffectsDemonstrated hypotensive effects; acts as calcium channel blockers

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as the betaine/GABA transporter 1 (BGT1). It acts as a substrate-inhibitor, binding to the orthosteric site of the transporter and modulating its activity. This interaction affects the uptake and regulation of neurotransmitters in the central nervous system, which can have therapeutic implications for various neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Significance
This compound 146436-66-0 C₅H₉ClN₂O₂ 164.59 - Tetrahydropyrimidine ring
- Carboxylic acid group at C5
- Hydrochloride salt
Building block for organic synthesis; pharmaceutical intermediates
CDD-0102A (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride) N/A C₉H₁₄ClN₅O 255.70 - Oxadiazole substituent at C5
- Ethyl group on oxadiazole
Partial M1 muscarinic receptor agonist; tested for autism-related behavioral deficits
2-(Dimethylamino)-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride 18559-42-7 C₇H₁₄ClN₃O₂ 204.19 - Dimethylamino group at C2
- Hydrochloride salt
Modified reactivity due to basic amino group; potential for targeted drug design
Pyrimidine-5-carboxylic acid 4595-61-3 C₅H₄N₂O₂ 124.10 - Fully aromatic pyrimidine ring
- No hydrochloride salt
Intermediate in nucleoside synthesis; less soluble than hydrochloride analogs
Pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-...) Varies C₁₇H₁₈N₄O ~294–350 - Pyrazole core
- Variable aryl substituents (e.g., methoxy, chloro, bromo)
Anticancer, antimicrobial agents; structurally distinct heterocycles

Detailed Research Findings and Comparative Analysis

Structural and Functional Insights

  • Tetrahydropyrimidine vs. Aromatic Pyrimidines : The partially saturated tetrahydropyrimidine ring in the target compound confers enhanced conformational flexibility compared to fully aromatic pyrimidine-5-carboxylic acid. This flexibility may improve binding to biological targets requiring adaptive molecular interactions .
  • Substituent Effects: The oxadiazole group in CDD-0102A introduces electron-withdrawing properties and steric bulk, which are critical for its M1 receptor agonism and blood-brain barrier penetration . In contrast, the carboxylic acid group in the target compound makes it more polar, favoring applications in peptide-mimetic synthesis .
  • Salt Form and Solubility: The hydrochloride salt in the target compound and CDD-0102A significantly improves water solubility (~50–100 mg/mL in aqueous buffers) compared to non-salt forms like pyrimidine-5-carboxylic acid (<10 mg/mL) .

Biological Activity

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride (also referred to as 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H9N3O2C_5H_9N_3O_2 with a molecular weight of 135.60 g/mol. It features a tetrahydropyrimidine ring structure with both carboxylic acid and amino functional groups, which are crucial for its biological interactions.

The primary mechanism of action for this compound involves its role as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1). This interaction significantly influences GABAergic neurotransmission pathways by modulating the transport of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 1,4,5,6-tetrahydropyrimidine exhibit notable antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens have been evaluated:

CompoundMIC (mg/mL)Target Organism
4e0.20Trichophyton mentagrophytes
4b-Gram-positive bacteria
4d-Gram-negative bacteria

The most potent antibacterial activity was observed in derivatives such as 4b and 4d , while antifungal efficacy was highest with 4e , 4f , and 4k .

Anticancer Activity

In vitro studies have shown that 1,4,5,6-tetrahydropyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds 4b and 4k demonstrated strong antitumor activity against HeLa cells.
  • The cytotoxicity was assessed using multiple tumor cell lines including K562 and MDA-MB-231 .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. Its action as a GABA-B receptor agonist suggests potential applications in treating neurological disorders such as Alzheimer's and Parkinson's diseases. The modulation of GABAergic signaling is crucial for maintaining neuronal health and function .

Safety and Toxicology

Toxicological evaluations suggest that this compound exhibits low toxicity levels in animal models. However, comprehensive safety assessments are necessary before clinical application in humans.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against a panel of pathogens. The findings indicated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The results underscored the potential use of these compounds in developing new antimicrobial agents.

Case Study: Anticancer Activity

In another study focusing on anticancer properties, compounds derived from tetrahydropyrimidines were tested on various cancer cell lines. The results highlighted significant cytotoxic effects and prompted further investigation into their mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid hydrochloride, and what purity validation methods are critical?

A scalable synthesis involves cyclization reactions of precursor amines with carboxylic acid derivatives, followed by hydrochlorination. For example, tetrahydroimidazo intermediates can be synthesized via catalytic hydrogenation or acid-mediated cyclization . Purification typically employs recrystallization or column chromatography. Purity validation requires HPLC (>98% purity), NMR (1H/13C for structural confirmation), and elemental analysis to verify stoichiometric chloride content .

Q. How should researchers handle stability and storage of this compound to maintain structural integrity?

Store the compound in airtight, light-protected containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies indicate that aqueous solutions should be prepared fresh due to susceptibility to degradation at neutral or alkaline pH. Long-term storage in lyophilized form at -20°C is recommended .

Advanced Research Questions

Q. What experimental models are appropriate to study its neuropharmacological effects, particularly targeting muscarinic receptors?

The BTBR mouse model of autism spectrum disorder (ASD) is well-suited for testing behavioral flexibility and repetitive behaviors. Key methodologies include:

  • Reversal Learning Tests : Assess cognitive flexibility by training mice to switch reward contingencies in a T-maze .
  • Nesting Removal Assays : Quantify repetitive digging or grooming behaviors post-treatment .
  • Dosing Protocols : Intraperitoneal (i.p.) injections (e.g., 1.2 mg/kg CDD-0102A, a structural analog) administered daily for 14 days, with behavioral testing 24 hours post-final dose .

Q. How does this compound modulate oxidative stress in ischemia-reperfusion (I/R) injury models?

In intestinal transplantation models, I/R injury is induced by clamping the superior mesenteric artery (30–60 min ischemia, followed by reperfusion). The compound’s protective effects are evaluated via:

  • Histological Scoring : Assess mucosal integrity and neutrophil infiltration in ileal tissues .
  • Oxidative Markers : Measure malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels for antioxidant capacity .
  • Functional Assays : Record contractile responses of longitudinal muscle strips to acetylcholine to gauge muscularis recovery .

Q. What analytical techniques resolve structural ambiguities in substituted tetrahydropyrimidines?

  • Computational Chemistry : Calculate ideal-gas enthalpies of formation using group-additivity methods, starting with the parent tetrahydropyrimidine structure and incorporating substituent contributions (e.g., methyl or carboxyl groups) .
  • Spectroscopic Methods : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) differentiate regioisomers in complex derivatives .
  • X-ray Crystallography : Resolve tautomeric forms or protonation states in hydrochloride salts .

Q. How can researchers address contradictions in receptor subtype-specific effects during experimental design?

Conflicting results in muscarinic receptor studies (e.g., M1 agonism vs. antagonism) require:

  • Selective Ligand Co-administration : Use subtype-specific antagonists (e.g., pirenzepine for M1) to isolate receptor contributions .
  • Receptor Expression Profiling : Quantify M1 receptor density in target tissues (e.g., cortex, striatum) via qPCR or radioligand binding assays .
  • Behavioral Controls : Include wild-type and receptor knockout models to validate target engagement .

Methodological Notes

  • Data Contradiction Analysis : When divergent results arise (e.g., variable efficacy in ASD models), cross-validate using multiple behavioral assays (e.g., reversal learning and marble burying) and correlate outcomes with pharmacokinetic data (plasma/tissue concentration curves) .
  • Stereochemical Considerations : Chiral derivatives require enantiomeric resolution via chiral HPLC or asymmetric synthesis to avoid confounding pharmacological results .

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